![molecular formula C14H20ClN3 B3233541 2-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride CAS No. 1353946-10-7](/img/structure/B3233541.png)
2-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride
Description
2-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C14H20ClN3 . It has a molecular weight of 265.78 . This compound is used in various chemical reactions and has significant applications in the field of organic chemistry .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 2-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride, is a topic of significant interest in the field of organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 2-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride is defined by its molecular formula, C14H20ClN3 . The structure of this compound can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving 2-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride can be complex, involving various intra- and intermolecular reactions . These reactions can lead to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride include its molecular weight (265.78), molecular formula (C14H20ClN3), and other properties such as melting point, boiling point, and density .Future Directions
The future directions for research on 2-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride could involve further exploration of its synthesis methods, chemical reactions, and potential applications in the pharmaceutical industry . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazard assessments, would be beneficial.
properties
IUPAC Name |
2-[(piperidin-3-ylmethylamino)methyl]benzonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c15-8-13-5-1-2-6-14(13)11-17-10-12-4-3-7-16-9-12;/h1-2,5-6,12,16-17H,3-4,7,9-11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQVBAKIVWSLPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNCC2=CC=CC=C2C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((Piperidin-3-ylmethyl)amino)methyl)benzonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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